molecular formula C8H4ClIN2 B2626970 8-Chloro-5-iodo-1,7-naphthyridine CAS No. 2306278-22-6

8-Chloro-5-iodo-1,7-naphthyridine

Cat. No. B2626970
M. Wt: 290.49
InChI Key: PWAVAGWFUYXVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-iodo-1,7-naphthyridine is a chemical compound with the CAS Number: 2306278-22-6 . It has a molecular weight of 290.49 . The compound is solid in its physical form . The IUPAC name for this compound is 8-chloro-5-iodo-1,7-naphthyridine .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 8-Chloro-5-iodo-1,7-naphthyridine, has been covered in various studies . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The InChI code for 8-Chloro-5-iodo-1,7-naphthyridine is 1S/C8H4ClIN2/c9-8-7-5 (2-1-3-11-7)6 (10)4-12-8/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 8-Chloro-5-iodo-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .


Physical And Chemical Properties Analysis

8-Chloro-5-iodo-1,7-naphthyridine is a solid compound . It has a molecular weight of 290.49 .

Scientific Research Applications

Ligand Construction and Complex Formation

8-Chloro-5-iodo-1,7-naphthyridine, a derivative of 1,5-naphthyridine, has been studied for its potential in constructing bridging ligands. Research shows that modifications of the naphthyridine molecule can yield a series of ligands, which, when combined with metal complexes like Ru(II), exhibit altered absorption properties and potential for studying metal center communication (Singh & Thummel, 2009).

Synthesis of Highly Functionalized Naphthyridines

In a study exploring the synthesis of functionalized naphthyridines, methods for differential functionalization of 1,6-naphthyridin-2(1H)-ones were developed. This process started from simpler compounds and utilized sequential Suzuki–Miyaura cross-coupling reactions (Montoir et al., 2014).

Synthesis and Animation Studies

The synthesis and animation (amination) of 5-chloro- and 5-bromo-1,7-naphthyridine, using 8-amino-1,7-naphthyridine as the starting material, have been described. This research offers insights into the chemical behavior and potential applications of these compounds in various reactions (Woźniak & Plas, 1978).

Application in Organic Synthesis

Studies have demonstrated the use of derivatives like 5-chloro-8-iodo-1,6-naphthyridine in the synthesis of complex organic compounds. These procedures often involve palladium-catalyzed carbon-carbon bond formations, indicating the versatility of these naphthyridine derivatives in organic synthesis (Samatomo et al., 1986).

Catalytic Amidation Processes

Research on the catalytic amidation between chloro-naphthyridines and primary amides has been conducted. This study reveals the potential of these compounds in synthesizing diamido-naphthyridines, contributing to the understanding of functional-group tolerance in chemical synthesis (Ligthart et al., 2006).

Antibacterial Activity Evaluation

A study on 1,8-naphthyridine sulfonamides, including derivatives like 5-chloro-1,8-naphthyridine, investigated their antibacterial activity and ability to inhibit efflux resistance mechanisms in multiresistant Staphylococcus aureus strains. This research highlights the potential of these compounds in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety And Hazards

The safety data sheet for 8-Chloro-5-iodo-1,7-naphthyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for the study of 8-Chloro-5-iodo-1,7-naphthyridine and similar compounds involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . The focus is on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

properties

IUPAC Name

8-chloro-5-iodo-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVAGWFUYXVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2I)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-iodo-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.